4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine
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Overview
Description
4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a sulfonyl group attached to a chlorophenyl ring, which is further connected to an oxazole ring with an amine group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-amino-1,2-oxazole under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The oxazole ring can undergo coupling reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives of the original compound.
Oxidation: Conversion to sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The oxazole ring may also contribute to binding affinity and specificity by interacting with hydrophobic pockets in the target proteins .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) sulfone
- 4,4’-Dichlorodiphenyl sulfone
- 4-(2-(2-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)-N,N-dimethylamine
Uniqueness
4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine is unique due to its combination of a sulfonyl group, chlorophenyl ring, and oxazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H7ClN2O3S |
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Molecular Weight |
258.68 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H7ClN2O3S/c10-6-1-3-7(4-2-6)16(13,14)8-5-12-15-9(8)11/h1-5H,11H2 |
InChI Key |
IHAKSWHWHQSKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(ON=C2)N)Cl |
Origin of Product |
United States |
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